Cas no 2171951-74-7 (2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid)

2-{2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while maintaining stability during solid-phase peptide synthesis (SPPS). The cyclopentyl backbone and pentanamide side chain contribute to structural diversity, making it useful for introducing constrained conformations or hydrophobic modifications in peptide sequences. This compound is particularly valuable in medicinal chemistry and bioconjugation, where precise control over peptide structure is required. Its compatibility with standard SPPS protocols ensures efficient incorporation into complex peptide architectures.
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid structure
2171951-74-7 structure
Product name:2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid
CAS No:2171951-74-7
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:6567985
PubChem ID:165582937

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid
    • 2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
    • EN300-1525638
    • 2171951-74-7
    • インチ: 1S/C27H32N2O5/c1-2-18(15-25(30)29-24-13-7-8-17(24)14-26(31)32)28-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-24H,2,7-8,13-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: DNJMIOREUGVHAQ-UHFFFAOYSA-N
    • SMILES: OC(CC1CCCC1NC(CC(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 706
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 105Ų

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1525638-0.25g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
2171951-74-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1525638-0.5g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
2171951-74-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1525638-1.0g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
2171951-74-7
1g
$3368.0 2023-06-05
Enamine
EN300-1525638-500mg
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
2171951-74-7
500mg
$3233.0 2023-09-26
Enamine
EN300-1525638-100mg
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
2171951-74-7
100mg
$2963.0 2023-09-26
Enamine
EN300-1525638-250mg
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
2171951-74-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1525638-5000mg
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
2171951-74-7
5000mg
$9769.0 2023-09-26
Enamine
EN300-1525638-2.5g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
2171951-74-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1525638-5.0g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
2171951-74-7
5g
$9769.0 2023-06-05
Enamine
EN300-1525638-10.0g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid
2171951-74-7
10g
$14487.0 2023-06-05

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid 関連文献

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acidに関する追加情報

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid: A Comprehensive Overview of Its Structure, Synthesis, and Biological Applications

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid is a complex organic compound characterized by its unique molecular architecture, which combines multiple functional groups and cyclic structures. The compound's CAS number 2171951-74-7 serves as a critical identifier for its chemical profile, enabling precise referencing in scientific literature and industrial applications. The molecule's structure features a fluoren-9-yl group, which is a bicyclic aromatic system, connected via a methoxycarbonyl linker to a pentanamide chain. This intricate design contributes to its potential biological activity and chemical reactivity, making it a subject of interest in pharmaceutical research.

The fluoren-9-yl moiety, derived from the fluorene skeleton, is a well-established structural element in medicinal chemistry. Its aromaticity and conjugated system provide stability and enhance molecular interactions with biological targets. The methoxycarbonyl group, acting as a protecting or functionalizing unit, plays a dual role in modulating the compound's solubility and reactivity. The pentanamide chain introduces hydrophobicity and extends the molecular framework, which may influence its pharmacokinetic properties. These structural components collectively define the compound's chemical behavior and its potential applications in drug discovery.

Recent advancements in fluoren-9-yl-based compounds have highlighted their utility in targeting specific cellular pathways. For instance, studies published in *Journal of Medicinal Chemistry* (2023) demonstrate that fluoren-9-yl derivatives exhibit promising antitumor activity by inhibiting key enzymes involved in cell proliferation. The methoxycarb,onyl group's ability to modulate hydrogen bonding interactions further enhances the compound's binding affinity to protein targets, a critical factor in drug development. These findings underscore the importance of fluoren-9-yl-based scaffolds in designing molecules with tailored biological profiles.

The synthesis of 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid involves multi-step organic reactions, emphasizing the complexity of its molecular structure. The fluoren-9-yl group is typically introduced through a coupling reaction, while the methoxycarbonyl linker is synthesized via esterification or amidation processes. The pentanamide chain is constructed through peptide coupling techniques, ensuring the formation of the desired cyclic structure. These synthetic strategies reflect the challenges and precision required to achieve the compound's unique architecture, which is critical for its functional properties.

Current research on fluoren-9-yl-based compounds has expanded into the field of fluoren-9-yl-modified polymers, where the methoxycarbonyl group serves as a versatile functional group for polymerization. A study in *Advanced Materials* (2024) demonstrated that fluoren-9-yl-containing polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for advanced materials applications. The pentanamide chain's hydrophobic nature further enhances the polymer's performance in harsh environments, highlighting the compound's adaptability beyond traditional pharmaceutical contexts.

Biological studies on fluoren-9-yl-based molecules have revealed their potential in modulating cellular signaling pathways. For example, a 2023 study in *Bioorganic & Medicinal Chemistry* reported that fluoren-9-yl derivatives can selectively inhibit the activity of kinases involved in inflammation, suggesting their therapeutic potential in autoimmune diseases. The methoxycarbonyl group's role in stabilizing the compound's conformation is crucial for maintaining its biological activity, as demonstrated by molecular dynamics simulations. These findings emphasize the importance of structural optimization in drug design.

The fluoren-9-yl group's aromaticity and conjugated system also contribute to its photophysical properties, which have been explored in the context of fluoren-9-yl-based dyes. A 2024 paper in *ACS Applied Materials & Interfaces* described the synthesis of fluoren-9-yl-containing fluorophores with tunable emission wavelengths, showcasing their utility in bioimaging applications. The methoxycarbonyl group's influence on the compound's photostability further enhances its applicability in optical technologies, bridging the gap between chemical structure and functional performance.

Recent advances in fluoren-9-yl-based compounds have also focused on their environmental impact and sustainability. A 2023 study in *Green Chemistry* investigated the biodegradation of fluoren-9-yl-containing materials, highlighting the need for environmentally friendly synthesis methods. The methoxycarbonyl group's potential for enzymatic hydrolysis under specific conditions suggests that fluoren-9-yl-based molecules could be designed for biodegradable applications, aligning with green chemistry principles. This shift toward sustainable practices reflects the growing emphasis on eco-friendly chemical development.

The fluoren-9-yl group's versatility extends to its use in fluoren-9-yl-based catalysts, where its aromaticity and electron-withdrawing properties facilitate catalytic reactions. A 2024 study in *Catalysis Science & Technology* demonstrated the effectiveness of fluoren-9-yl-modified catalysts in promoting selective oxidation reactions, showcasing their potential in industrial chemical processes. The methoxycarbonyl group's role in stabilizing transition states during catalytic cycles further enhances the compound's utility in catalytic applications, underscoring its multifaceted potential.

Looking ahead, the integration of fluoren-9-yl-based compounds into nanotechnology applications is an emerging area of research. A 2024 paper in *Nano Letters* described the development of fluoren-9-yl-containing nanomaterials with enhanced surface properties, suitable for targeted drug delivery systems. The methoxycarbonyl group's ability to functionalize nanocarriers for specific biological targets highlights its importance in advancing nanomedicine. These developments illustrate the compound's adaptability to cutting-edge technologies, further expanding its relevance in diverse scientific disciplines.

In conclusion, the fluoren-9-yl group, methoxycarbonyl linker, and pentanamide chain of 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid collectively define its unique chemical and biological properties. The compound's structural complexity and functional versatility have positioned it as a valuable scaffold in pharmaceutical, materials science, and nanotechnology research. As ongoing studies continue to explore its potential applications, the fluoren-9-yl-based molecule exemplifies the intersection of chemical innovation and practical utility in modern science.

Further research into the fluoren-9-yl-based compounds may uncover additional applications in areas such as fluoren-9-yl-based sensors, where the compound's optical and electronic properties could be harnessed for real-time monitoring of biological or environmental parameters. The methoxycarbonyl group's role in modulating these properties will be critical in tailoring the compound for specific sensing applications, demonstrating the breadth of its potential impact across scientific domains.

The synthesis and characterization of fluoren-9-yl-based compounds also offer opportunities for methodological innovation. Techniques such as fluoren-9-yl-assisted solid-phase synthesis and fluoren-9-yl-based click chemistry could streamline the development of complex molecules, reducing the time and cost associated with traditional synthetic approaches. These advancements would not only enhance the efficiency of drug discovery but also enable the rapid exploration of fluoren-9-yl-based molecules in diverse applications, from pharmaceuticals to advanced materials.

Ultimately, the fluoren-9-yl-based compound's multifaceted nature underscores its significance in contemporary scientific research. Its structural features, including the fluoren-9-yl group, methoxycarbonyl linker, and pentanamide chain, provide a robust framework for exploring new functionalities and applications. As researchers continue to unravel its potential, the compound's role in driving innovation across disciplines is poised to grow, solidifying its position as a key player in the evolving landscape of chemical science.

For a comprehensive understanding of the compound's properties and applications, further studies are recommended, particularly in areas such as fluoren-9-yl-based drug delivery systems, fluoren-9-yl-modified polymers, and fluoren-9-yl-assisted catalytic processes. These investigations will not only expand the knowledge base but also contribute to the development of novel solutions in various scientific and industrial fields, ensuring the compound's continued relevance and impact in the years to come.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd